1,2,2-Trimethylpiperidin-4-amine

Lipophilicity Physicochemical property prediction CNS drug design

1,2,2-Trimethylpiperidin-4-amine (CAS 90203-04-6; molecular formula C₈H₁₈N₂; MW 142.24 g/mol) is a trisubstituted piperidine derivative bearing a gem-dimethyl group at the C-2 position, an N-methyl group at position 1, and a primary amine at position 4. The SMILES is CN1CCC(N)CC1(C)C.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Cat. No. B13114838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2-Trimethylpiperidin-4-amine
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1(CC(CCN1C)N)C
InChIInChI=1S/C8H18N2/c1-8(2)6-7(9)4-5-10(8)3/h7H,4-6,9H2,1-3H3
InChIKeyDQFBNRXNAGDFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,2-Trimethylpiperidin-4-amine for Medicinal Chemistry Procurement: Structural Identity and Scaffold Context


1,2,2-Trimethylpiperidin-4-amine (CAS 90203-04-6; molecular formula C₈H₁₈N₂; MW 142.24 g/mol) is a trisubstituted piperidine derivative bearing a gem-dimethyl group at the C-2 position, an N-methyl group at position 1, and a primary amine at position 4 [1]. The SMILES is CN1CCC(N)CC1(C)C [1]. It belongs to the 4-aminopiperidine class, a privileged scaffold in medicinal chemistry owing to the ubiquity of the piperidine ring among FDA-approved drugs [2]. Commercially available at 95–98% purity , this compound serves as a chiral-achiral building block for the synthesis of biologically active molecules, with its specific 1,2,2-trisubstitution pattern distinguishing it from other trimethyl-substituted piperidin-4-amine regioisomers.

Conformationally rigid scaffold
Zero rotatable bonds from gem-dimethyl enforce a single chair conformation
Achiral core
Zero undefined stereocenters – eliminates diastereomeric complexity in SAR libraries
Synthetic handle
Primary amine at C4 supports amide coupling, reductive amination, urea formation
Moderate lipophilicity profile
N-methylation provides balanced predicted CNS permeability without excessive LogP

Procurement Risk in 4-Aminopiperidine Selection: Why 1,2,2-Trimethylpiperidin-4-amine Cannot Be Interchanged with Other Trimethyl Regioisomers


Substituted 4-aminopiperidines with identical molecular formulae (C₈H₁₈N₂) but different methyl group positions are not functionally interchangeable. The 1,2,2-trisubstitution pattern produces a conformationally constrained scaffold with zero rotatable bonds and a single hydrogen bond donor [1]. In contrast, the 1,2,5-regioisomer introduces three stereocenters (undefined atom stereocenter count = 3) [2], while the N,N,4-isomer places the amine at a quaternary center with conformational flexibility (rotatable bond count = 1) and markedly lower topological polar surface area (TPSA = 15.3 Ų vs. 29.3 Ų) [3]. Tsorin et al. (2019) demonstrated that anti-ischemic activity in rats is profoundly sensitive to the precise methyl substitution pattern on the piperidine ring, with 2,2,6,6-tetramethyl-substituted analogs showing statistically significant superiority over trimetazidine, while 1,2,5-trimethyl derivatives displayed a different activity profile [4]. Procurement of an incorrect regioisomer introduces unrecognized variables into SAR programs, potentially invalidating structure–activity relationships and wasting screening resources.

Regioisomer stereochemical complexity
1,2,5-trimethyl isomer introduces three undefined stereocenters, which may confound SAR interpretation and assay reproducibility.
Amine substitution alters rigidity
N,N,4-trimethyl isomer has a rotatable bond and lower TPSA, changing conformational behavior and synthetic utility relative to the 1,2,2-scaffold.
Methyl pattern pharmacological sensitivity
Class-level evidence shows anti-ischemic activity varies significantly with methyl position; regioisomers are unlikely to be functionally interchangeable.

Quantitative Differentiation Evidence for 1,2,2-Trimethylpiperidin-4-amine Versus Closest Structural Analogs


Computational Lipophilicity (XLogP3-AA): Intermediate Value Between Non-N-Methylated and Regioisomeric Analogs

1,2,2-Trimethylpiperidin-4-amine exhibits a computed XLogP3-AA of 0.5, which is intermediate between its non-N-methylated analog 2,2-dimethylpiperidin-4-amine (XLogP3-AA = 0) and its regioisomer 1,2,5-trimethylpiperidin-4-amine (XLogP3-AA = 0.7) [1][2][3]. The N,N,4-trimethyl isomer has an XLogP3-AA of 0.6 [4]. This N-methylation–driven increase of 0.5 log units over the non-methylated 2,2-dimethyl analog is consistent with the known effect of N-alkylation on amine lipophilicity and may influence passive membrane permeability and distribution characteristics.

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3-AA +0.5 vs 2,2-dimethyl; -0.2 vs 1,2,5; -0.1 vs N,N,4
May support moderate CNS permeability profile relative to analogs
Computed data; experimental logD verification recommended
Lipophilicity Physicochemical property prediction CNS drug design

Hydrogen Bond Donor Count and Topological Polar Surface Area: N-Methylation Reduces Polarity Relative to Secondary Amine Analogs

The N-methylation at position 1 eliminates one hydrogen bond donor (HBD) compared to the non-N-methylated 2,2-dimethylpiperidin-4-amine, reducing the HBD count from 2 to 1 [1][2]. This is accompanied by a reduction in topological polar surface area (TPSA) from 38.1 Ų (2,2-dimethyl analog) to 29.3 Ų (1,2,2-trimethyl compound) [1][2]. In contrast, the regioisomer 1,2,5-trimethylpiperidin-4-amine shares the same HBD count (1) and TPSA (29.3 Ų) values as the target compound [3], while the N,N,4-isomer has a substantially lower TPSA of 15.3 Ų [4].

HBD & TPSA
Cross-study comparable
HBD = 1; TPSA 29.3 Ų (Δ -8.8 vs dimethyl; +14.0 vs N,N,4)
Reduced polarity may correlate with improved passive permeability
Veber rule context; confirm experimentally
Solubility Permeability ADME prediction

Conformational Rigidity: Zero Rotatable Bonds Owing to Gem-Dimethyl Substitution Pattern

1,2,2-Trimethylpiperidin-4-amine has zero rotatable bonds (PubChem computed value), reflecting a completely conformationally restricted scaffold where the gem-dimethyl group at C-2 and the N-methyl group eliminate torsional degrees of freedom [1]. This contrasts with N,N,4-trimethylpiperidin-4-amine, which has one rotatable bond due to the freely rotating N,N-dimethylamino substituent at the quaternary C-4 center [2]. The regioisomer 1,2,5-trimethylpiperidin-4-amine also has zero rotatable bonds [3]. The gem-dimethyl effect on piperidine ring conformation is well-established: gem-disubstitution biases the ring system toward a single dominant chair conformation with defined axial/equatorial preferences for substituents [4].

Conformational rigidity
Cross-study comparable
Rotatable bonds = 0 (N,N,4-isomer = 1)
Pre-organized geometry may reduce entropic penalty upon binding
Gem-dimethyl effect; NMR conformational data available
Conformational restriction Scaffold rigidity Entropic penalty

Stereochemical Simplicity: Zero Undefined Stereocenters Versus the 1,2,5-Regioisomer

1,2,2-Trimethylpiperidin-4-amine possesses zero undefined atom stereocenters (PubChem computed), making it an achiral building block suitable for SAR exploration without diastereomeric complexity [1]. In contrast, the 1,2,5-trimethyl regioisomer (CID 13202197) has three undefined atom stereocenters [2]. The gem-dimethyl substitution at C-2 eliminates the stereocenter at that position by symmetry (two identical methyl substituents), while the C-4 primary amine occupies a position that is not stereogenic in the absence of additional ring substitution. The 2,2-dimethyl analog (CID 20348285) also has zero undefined stereocenters [3].

Stereochemistry
Cross-study comparable
Undefined stereocenters = 0 (1,2,5-regioisomer = 3)
Achiral core avoids diastereomeric complexity in SAR
May streamline library synthesis and data interpretation
Stereochemistry SAR reproducibility Building block selection

Methyl Substitution Pattern Pharmacological Sensitivity: Class-Level Evidence from Anti-Ischemic Activity Studies

Tsorin et al. (2019) demonstrated that the pharmacological activity of N-benzyl piperidin-4-amine derivatives is exquisitely sensitive to the methyl substitution pattern on the piperidine ring [1]. In a rat myocardial subendocardial ischemia model, the 2,2,6,6-tetramethyl-substituted derivative showed anti-ischemic activity that was statistically significantly greater than the reference drug trimetazidine, while the 1,2,5-trimethyl series and tropylamine series displayed quantitatively different activity profiles [1]. Although 1,2,2-trimethylpiperidin-4-amine itself was not tested in this study, the data establish a class-level principle: the number and position of methyl groups on the 4-aminopiperidine scaffold are not interchangeable and directly determine in vivo pharmacological outcomes.

Pharmacological sensitivity
Class-level inference
Methyl substitution pattern alters in vivo anti-ischemic activity (rat model)
Supports regioisomer-specific pharmacological profiling
Not directly tested; Tsorin et al. 2019 class evidence
Anti-ischemic activity Piperidine SAR Myocardial ischemia model

Commercial Purity Benchmarks: 98% Purity Specification from ISO-Certified Supplier

1,2,2-Trimethylpiperidin-4-amine is commercially available at 98% purity from Leyan (Shanghai Haohong Biomedical Technology, Cat. No. 1541253), with batch-specific QC including NMR, HPLC, or GC analysis . MolCore offers the compound at 95% purity under ISO certification suitable for global pharmaceutical R&D and QC applications . AKSci lists the compound (Cat. 7347EW) with full quality assurance, SDS documentation, and COA availability upon request . This contrasts with the 1,2,5-regioisomer and the N,N,4-isomer, which may carry additional isomer-specific impurities due to their stereochemical complexity or quaternary center synthesis challenges.

Commercial purity
Supporting evidence
98% (Leyan); 95% (MolCore); QC-backed
High purity reduces risk of assay interference
Review batch-specific COA for impurity profile
Purity specification Quality assurance Procurement benchmark

Recommended Application Scenarios for 1,2,2-Trimethylpiperidin-4-amine Based on Quantitative Differentiation Evidence


Scaffold for CNS-Penetrant Lead Optimization Requiring Moderate Lipophilicity

With an XLogP3-AA of 0.5 and a single hydrogen bond donor, 1,2,2-trimethylpiperidin-4-amine offers a balanced lipophilicity profile suitable for CNS drug discovery programs where predicted blood–brain barrier penetration is required but excessive lipophilicity (LogP > 3) must be avoided to minimize promiscuous off-target binding and metabolic liability . The 0.5 log-unit increase over the non-N-methylated 2,2-dimethyl analog may translate to improved passive membrane permeability without the high LogP risk of the 1,2,5-regioisomer (XLogP3-AA = 0.7) .

Conformationally Restricted Core for Structure-Based Drug Design (SBDD)

The zero-rotatable-bond scaffold, enforced by the gem-dimethyl group at C-2, makes 1,2,2-trimethylpiperidin-4-amine an ideal rigid core for fragment growing and SBDD campaigns . This conformational restriction reduces the entropic penalty upon target binding compared to analogs with rotatable bonds, such as the N,N,4-isomer (1 rotatable bond) . The gem-dimethyl effect provides a predictable chair conformation with defined axial/equatorial preferences, as supported by NMR conformational studies on related gem-disubstituted piperidines .

Achiral Building Block for High-Throughput SAR Library Synthesis

With zero undefined stereocenters, 1,2,2-trimethylpiperidin-4-amine eliminates the diastereomeric complexity inherent in the 1,2,5-regioisomer (three undefined stereocenters) . This makes it the preferred scaffold for parallel library synthesis and high-throughput SAR exploration where chiral separation would otherwise impose significant cost, time, and interpretive complexity. The primary amine at C-4 provides a robust synthetic handle for amide coupling, reductive amination, or urea formation while the N-methyl and gem-dimethyl groups serve as metabolically stable lipophilic anchors .

Negative Control or Comparator Scaffold in Methyl-Substitution SAR Studies

Based on the class-level evidence from Tsorin et al. (2019), which established that anti-ischemic activity in the 4-aminopiperidine series is highly sensitive to methyl substitution pattern, 1,2,2-trimethylpiperidin-4-amine can serve as a structurally distinct comparator in SAR studies alongside 1,2,5-trimethyl, 2,2,6,6-tetramethyl, and 2,2-dimethyl analogs . Its unique 1,2,2-substitution pattern fills a gap in the methyl-substitution matrix that is not covered by the more commonly studied 1,2,5- or 2,2,6,6-substitution patterns, enabling systematic exploration of how gem-dimethyl + N-methyl topology affects target engagement.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Moderate lipophilicity & low HBD count
Predicted blood-brain barrier permeability, off-target binding assays
Structure-based drug design (SBDD)
Zero rotatable bonds, conformational rigidity
Entropy penalty evaluation, co-crystal binding studies
Achiral SAR library synthesis
Zero undefined stereocenters, primary amine handle
Diastereomer control, parallel synthetic compatibility
Methyl-substitution SAR comparator
Unique 1,2,2-trisubstitution pattern
Regioisomer activity profile mapping, in vivo model reproducibility
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